molecular formula C8H14Cl2N6 B1441715 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride CAS No. 23124-11-0

9-(3-aminopropyl)-9H-purin-6-amine hydrochloride

Cat. No.: B1441715
CAS No.: 23124-11-0
M. Wt: 265.14 g/mol
InChI Key: JBHTVQSBCOWVDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-Aminopropyl)methacrylamide hydrochloride” is a compound that contains a primary amine . It is often used as a functional monomer in the synthesis of various polymers .


Synthesis Analysis

The compound can be used in the synthesis of microgels. A surfactant-free, radical precipitation copolymerization of N-isopropylmethacrylamide and the cationic co-monomer N-(3-aminopropyl)methacrylamide hydrochloride was carried out to prepare microgels functionalized with primary amines .


Molecular Structure Analysis

The molecular formula of “N-(3-Aminopropyl)methacrylamide hydrochloride” is C7H14N2O.HCl, and its molecular weight is 178.66 g/mol .


Chemical Reactions Analysis

The compound can participate in various reactions. For instance, it can react with carbonyl compounds to synthesize adsorbents .


Physical and Chemical Properties Analysis

The compound is a solid at 20°C and should be stored at 0-10°C. It is air sensitive, hygroscopic, and heat sensitive . It has been used in the preparation of microgels, with their size and yield being influenced by factors such as NaCl concentration and initiator type .

Scientific Research Applications

Organic Synthesis

  • 9-Aryl-9H-purin-6-amines were synthesized using a mixture of phosphorus pentoxide, triethylamine hydrochloride, and arylamines, demonstrating a method for obtaining these compounds with potential applications in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).
  • Another study synthesized a series of N6,N6-disubstituted 9H-purin-6-amines from secondary amine or its hydrochloride, again highlighting its utility in organic synthesis (El-bayouki, Nielsen, & Pedersen, 1985).

Biological Activity

  • Some 9H-purin-6-amines exhibited antimicrobial properties. For instance, 9H-[1,2,4]Triazolo[4,3-g]purin-5-amine showed antibacterial activity in a study, suggesting its potential in developing new antimicrobial agents (Govori, 2017).

Novel Compound Synthesis

Tautomerism and Alkylation Studies

  • Studies on the tautomerism and alkylation of N-methoxy-9-methyl-9H-purin-6-amines highlighted the diverse chemical behaviors of these compounds, which is valuable for understanding their chemical properties and potential applications (Roggen et al., 2008), (Roggen et al., 2011).

Synthesis of Glycoside Analogs

  • The synthesis of glycoside analogs and related compounds from 9-amino-6-(methylthio)-9H-purine contributed to the exploration of new anticancer agents, though no significant activity was observed in the specific study (Temple, Kussner, & Montgomery, 1975).

Chemo-, Regio- and Stereospecific Addition

  • The chemo-, regio-, and stereospecific addition of adenine to α,β-acetylenic γ-hydroxy nitriles resulted in the creation of novel acyclic adenosine analogues, illustrating the compound's role in facilitating specific chemical reactions (Trofimov et al., 2010).

Safety and Hazards

The compound can cause severe skin burns and eye damage. It is recommended to wear protective clothing and avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The compound has potential applications in the field of drug delivery. For example, it can be used in the co-delivery with other drugs to improve their efficacy .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride can be achieved by the reaction of 6-chloropurine with 3-aminopropylamine in the presence of a suitable base. The resulting intermediate can then be treated with hydrochloric acid to obtain the final product.", "Starting Materials": [ "6-chloropurine", "3-aminopropylamine", "Suitable base", "Hydrochloric acid" ], "Reaction": [ "Step 1: 6-chloropurine is reacted with 3-aminopropylamine in the presence of a suitable base to form an intermediate.", "Step 2: The intermediate is treated with hydrochloric acid to obtain the final product, 9-(3-aminopropyl)-9H-purin-6-amine hydrochloride." ] }

CAS No.

23124-11-0

Molecular Formula

C8H14Cl2N6

Molecular Weight

265.14 g/mol

IUPAC Name

9-(3-aminopropyl)purin-6-amine;dihydrochloride

InChI

InChI=1S/C8H12N6.2ClH/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14;;/h4-5H,1-3,9H2,(H2,10,11,12);2*1H

InChI Key

JBHTVQSBCOWVDK-UHFFFAOYSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)CCCN)N.Cl.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 4
Reactant of Route 4
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
9-(3-aminopropyl)-9H-purin-6-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.